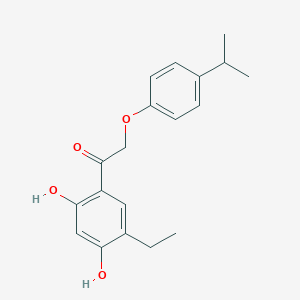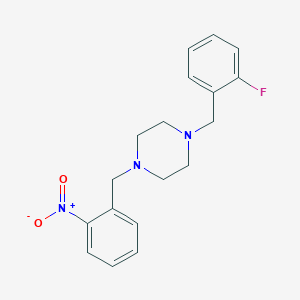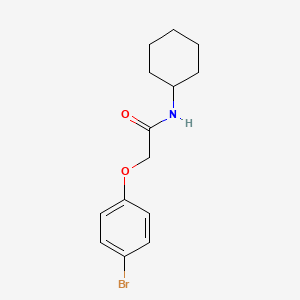![molecular formula C13H17F3N2S B5812421 N-(3-methylbutyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5812421.png)
N-(3-methylbutyl)-N'-[3-(trifluoromethyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylbutyl)-N'-[3-(trifluoromethyl)phenyl]thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as A77 1726, has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of N-(3-methylbutyl)-N'-[3-(trifluoromethyl)phenyl]thiourea involves the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidines. By inhibiting DHODH, this compound reduces the production of pyrimidines, which are essential for the proliferation of T cells. This results in the suppression of the immune response and the reduction of inflammation.
Biochemical and Physiological Effects
N-(3-methylbutyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of T cells, reduce the production of pro-inflammatory cytokines, and suppress the immune response. In addition, it has been shown to have anti-tumor activity and may be a potential candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-methylbutyl)-N'-[3-(trifluoromethyl)phenyl]thiourea in lab experiments is its specificity for DHODH. This allows for the selective inhibition of T cell proliferation without affecting other immune cells. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in vivo.
Direcciones Futuras
There are several future directions for the research on N-(3-methylbutyl)-N'-[3-(trifluoromethyl)phenyl]thiourea. One potential direction is the development of more potent and selective inhibitors of DHODH. Another direction is the investigation of the potential use of this compound in the treatment of autoimmune diseases and cancer. Additionally, the potential toxicity of this compound needs to be further investigated to determine its safety for use in vivo.
Conclusion
In conclusion, N-(3-methylbutyl)-N'-[3-(trifluoromethyl)phenyl]thiourea is a promising compound with potential applications in various fields, particularly in the field of immunology. Its specificity for DHODH and its ability to inhibit T cell proliferation make it a potential candidate for the treatment of autoimmune diseases and cancer. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity, as well as to develop more potent and selective inhibitors of DHODH.
Métodos De Síntesis
The synthesis of N-(3-methylbutyl)-N'-[3-(trifluoromethyl)phenyl]thiourea involves the reaction of 3-(trifluoromethyl)aniline with 3-methylbutyl isothiocyanate in the presence of a base. The resulting product is then purified using column chromatography to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
N-(3-methylbutyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been widely used in scientific research for its potential applications in various fields. One of the most significant applications of this compound is in the field of immunology. It has been shown to inhibit the proliferation of T cells and reduce the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
1-(3-methylbutyl)-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2S/c1-9(2)6-7-17-12(19)18-11-5-3-4-10(8-11)13(14,15)16/h3-5,8-9H,6-7H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAPFBLFUPVCHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=S)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylbutyl)-3-[3-(trifluoromethyl)phenyl]thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5812379.png)


![1-acetyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5812394.png)
![5-(2-naphthyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5812397.png)

![3-[2-(2-chlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5812431.png)
![3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5812432.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5812439.png)
![1-[(2-methoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5812448.png)
![4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5812451.png)